1-Pyrrolidinepropanol

Description

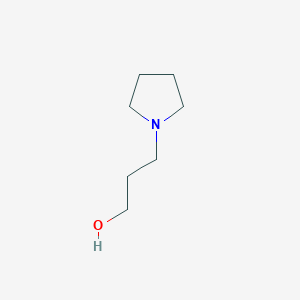

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-7-3-6-8-4-1-2-5-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJQROKRSPSLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173433 | |

| Record name | 1-Pyrrolidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19748-66-4 | |

| Record name | 1-Pyrrolidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19748-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019748664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Pyrrolidinyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyrrolidinepropanol and Its Derivatives

Asymmetric Synthesis and Chiral Catalysis in 1-Pyrrolidinepropanol Productionsmolecule.com

Asymmetric synthesis is paramount in producing enantiomerically pure forms of this compound and its derivatives, which is often crucial for their intended applications. wikipedia.org This is achieved through methods that control the formation of new chiral centers, leading to a preference for one stereoisomer over others. wikipedia.org

Enantioselective Reaction Designsmolecule.compkusz.edu.cn

Enantioselective reactions are designed to favor the formation of one enantiomer over its mirror image. wikipedia.org In the context of this compound derivatives, this often involves the use of chiral catalysts that create a chiral environment for the reaction to proceed. csbsju.edu For instance, chiral amino alcohols have been utilized to promote asymmetric reactions in the synthesis of derivatives like (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol. smolecule.com These catalysts can influence the stereochemical outcome of reactions such as the addition of dialkylzincs to aromatic aldehydes, yielding secondary aromatic alcohols with high enantioselectivity. smolecule.com

Organocatalysis has also emerged as a powerful tool. For example, highly functionalized pyrrolidine (B122466) analogues with multiple stereogenic centers have been synthesized using Cinchona alkaloid-derived organocatalysts. pkusz.edu.cn These reactions can achieve high yields and excellent diastereoselectivity by combining processes like a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization. pkusz.edu.cn The development of such catalytic systems is a continuous area of research, aiming for higher efficiency and broader substrate scope. nih.govchiralpedia.com

Chiral Auxiliary Approachessmolecule.com

Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org This approach involves covalently attaching a chiral auxiliary to the substrate, performing a diastereoselective reaction, and then removing the auxiliary. wikipedia.org

Strategic Bond Formation via Organometallic Reactions

Organometallic reactions are fundamental in constructing the carbon skeleton of this compound and its derivatives. These reactions allow for the precise formation of carbon-carbon bonds, which is essential for building the desired molecular architecture.

Grignard Reaction Applicationssmolecule.com

The Grignard reaction is a widely used organometallic reaction for forming carbon-carbon bonds. umkc.edu It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as in an aldehyde or ketone, to produce an alcohol. organic-chemistry.orgorganicchemistrytutor.com In the synthesis of this compound derivatives, a common method involves the reaction of a Grignard reagent, like phenylmagnesium bromide, with a suitable pyrrolidine derivative. smolecule.com This is followed by hydrolysis to yield the target alcohol. smolecule.com The versatility of the Grignard reaction allows for the introduction of various alkyl or aryl groups. smolecule.comumkc.edu

α-Alkylation and Arylation Strategiessmolecule.com

α-Alkylation and α-arylation are key strategies for introducing substituents at the α-position of the pyrrolidine ring or adjacent to a functional group. These reactions are crucial for synthesizing a diverse range of derivatives with varying properties. organic-chemistry.orgrsc.org

For instance, chiral α-alkylation and arylation of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol can be achieved through Grignard reactions. smolecule.com This allows for the introduction of alkyl or aryl groups at the position alpha to the alcohol functional group. smolecule.com More recent developments include metal-free reduction of aromatic nitro compounds to facilitate the synthesis of various pyrrolidine derivatives. organic-chemistry.org Additionally, methods for the direct arylation of pyrrolidine at the α-position have been developed using a one-pot method, offering a greener and more practical approach. rsc.org

Reductive Transformations for Alcohol Moiety Formationsmolecule.com

The formation of the alcohol group is a critical step in the synthesis of this compound. Reductive transformations are commonly employed to convert a carbonyl group (ketone or aldehyde) into the desired hydroxyl group.

A frequent strategy involves the reduction of a corresponding ketone or aldehyde derivative using reducing agents. smolecule.com Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride, which are used under controlled conditions to ensure the selective reduction of the carbonyl group without affecting other functional groups in the molecule. smolecule.com For example, N-Methyl-2-pyrrolidone can be used as a starting material, and the hydroxyl group can be introduced through reduction reactions. smolecule.com Another approach is the hydrogenation of suitable pyrrolidine derivatives under specific conditions to introduce the propanol (B110389) side chain. smolecule.com These reductive methods are fundamental to the final steps of many synthetic routes leading to this compound and its derivatives.

Multi-step Organic Synthesis of Functionalized 1-Pyrrolidinepropanols

The construction of functionalized 1-pyrrolidinepropanols is frequently accomplished through multi-step synthetic sequences. udel.edu These routes are designed to build molecular complexity in a controlled manner, allowing for the precise installation of desired functional groups and stereocenters.

Cyclization Routes from Precursors

A primary strategy for forming the pyrrolidine core involves the cyclization of acyclic precursors. These methods build the heterocyclic ring from a linear chain containing the necessary atoms.

Reductive Cyclization: A notable method is the reductive cyclization of γ-nitro ketones or similar precursors. For instance, an organocatalyzed nitro-Michael addition between specific esters and nitroalkanes can generate a nitro-Michael adduct. This intermediate can then undergo a metal-catalyzed reductive cyclization cascade to form highly functionalized pyrrolidine rings. chemrxiv.org

Intramolecular Hydroamination: The intramolecular hydroamination of alkenes is another powerful cyclization strategy. researchgate.net This can be achieved using various catalysts, including gold(I)-based systems, which facilitate the ring-closing hydroamination of substrates like nitro-alkynes to form the desired pyrrolidine structure. rsc.org

Electroreductive Cyclization: An alternative approach involves the electroreductive cyclization of an imine with terminal dihaloalkanes. This method can successfully synthesize pyrrolidine derivatives in a single step using a flow microreactor, offering a green and efficient pathway. d-nb.info

Functional Group Interconversions and Substitution Reactions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.comimperial.ac.uk This is essential for elaborating the basic this compound structure. Once the pyrrolidine ring is formed, its substituents can be chemically altered. For example, a nitro group on a synthesized pyrrolidine can be reduced to a primary amine using reagents like zinc powder and acetic acid. rsc.org The hydroxyl group of the propanol side chain can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This allows for the introduction of a wide array of different functionalities at this position. Similarly, alkene moieties within the structure can be functionalized, for instance, through a cross-metathesis reaction to introduce ester groups. rsc.org

Derivatization of Pre-existing Pyrrolidine Rings

Synthesizing derivatives can also begin with a pre-formed pyrrolidine ring, which is then elaborated. This is particularly common when starting with commercially available, chiral building blocks like proline or 4-hydroxyproline. mdpi.com These precursors already contain the core pyrrolidine structure with defined stereochemistry. The synthesis of drugs and complex molecules often starts with the reduction of proline to (S)-prolinol, which is then further functionalized. mdpi.com Another strategy involves the photo-promoted ring contraction of pyridines using a silylborane to create a pyrrolidine skeleton, which can then be derivatized. osaka-u.ac.jpnih.gov

Diastereoselective Synthesis Protocols

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a major goal in modern synthesis. Diastereoselective protocols are designed to selectively produce one diastereomer of a molecule that has multiple stereocenters.

Cascade Reaction Pathways (e.g., Nitro-Mannich/Hydroamination)

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building complex molecules like substituted pyrrolidines. rsc.orgrsc.org The nitro-Mannich/hydroamination cascade is a powerful example used to generate pyrrolidines with multiple stereocenters. rsc.orgrsc.org This process can be initiated by the reaction of an aldimine with a nitro-allene to form a β-nitroamine intermediate. This intermediate then undergoes a gold-catalyzed intramolecular hydroamination to yield highly substituted pyrrolidines. rsc.org This one-pot sequence avoids the need for purification of intermediates, making it a resource-efficient process. rsc.org

| Starting Materials | Catalyst System | Product Type | Yield | Diastereomeric Ratio (d.r.) | Reference |

| Aldimine, Nitro-allene | Base, Gold(I) | Substituted Pyrrolidine | High | Good to Excellent | rsc.orgrsc.org |

| Aldehyde, Amine, Nitro-alkyne | Organocatalyst, Gold(I) | Trisubstituted Pyrrolidine | Good | Excellent | nih.govresearchgate.net |

Hybrid Catalysis Systems (e.g., Base and Gold Catalysis)

Hybrid catalysis involves the use of two or more distinct catalysts that work in concert to facilitate a reaction sequence. mdpi.com This approach is particularly effective in complex cascade reactions. The diastereoselective synthesis of pyrrolidine derivatives can be achieved using a hybrid system combining a base and a gold(I) catalyst. rsc.orgrsc.org In the nitro-Mannich/hydroamination cascade, the base catalyzes the initial nitro-Mannich reaction, while the gold catalyst facilitates the subsequent hydroamination/cyclization step. rsc.orgrsc.org This dual catalytic system allows for the one-pot synthesis of substituted pyrrolidines bearing three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.orgrsc.org Another hybrid approach combines organocatalysis and gold catalysis for the enantioselective preparation of trisubstituted pyrrolidines from a nitro-Mannich/hydroamination cascade involving allenes. nih.govresearchgate.net

| Catalysis Type 1 | Catalysis Type 2 | Reaction Type | Product | Stereoselectivity | Reference |

| Base Catalysis | Gold(I) Catalysis | Nitro-Mannich/Hydroamination | Substituted Pyrrolidines | High Diastereoselectivity | rsc.orgrsc.org |

| Organocatalysis | Gold Catalysis | Nitro-Mannich/Hydroamination | Trisubstituted Pyrrolidines | Excellent Diastereo- and Enantioselectivity | nih.gov |

Catalytic Applications of 1 Pyrrolidinepropanol and Its Derivatives

1-Pyrrolidinepropanol as a Chiral Catalyst in Enantioselective Transformations

This compound and its derivatives have emerged as significant chiral catalysts in the field of asymmetric synthesis. smolecule.com Enantioselective synthesis is a critical process in modern chemistry, aiming to produce specific stereoisomers, which is particularly vital in pharmaceuticals where different enantiomers of a molecule can exhibit vastly different biological activities. wikipedia.org The effectiveness of this process often relies on asymmetric induction, where a chiral feature in a catalyst, reagent, or substrate biases the reaction to form one enantiomer over another. wikipedia.org Chiral amino alcohols, such as this compound, are instrumental in this context.

The chiral nature of this compound and its derivatives makes them effective catalysts for producing enantiomerically enriched compounds. smolecule.com These catalysts create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. wikipedia.org For instance, research has demonstrated that derivatives like (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol can effectively promote the enantioselective addition of dialkylzincs to aromatic aldehydes. smolecule.com This specific reaction yields secondary aromatic alcohols with a high degree of chirality, which are valuable intermediates in the development of new pharmaceuticals. smolecule.com The synthesis of these valuable skeletons, especially enantiopure derivatives, is a key challenge in chemical synthesis that chiral catalysts help to overcome. nih.gov The use of such catalysts is a cornerstone of enantioselective catalysis, which is a powerful method for a broad range of chemical transformations. wikipedia.org

Below is a table summarizing the application of a this compound derivative in enantioselective synthesis.

| Catalyst | Reaction Type | Reactants | Product | Significance |

| (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol | Enantioselective Addition | Dialkylzincs, Aromatic Aldehydes | Chiral Secondary Aromatic Alcohols | Production of enantiomerically enriched intermediates for pharmaceutical development. smolecule.com |

This compound belongs to the class of β-amino alcohols, which are crucial structural motifs in many biologically active compounds, including pharmaceuticals and natural products. diva-portal.org The development of asymmetric routes to synthesize β-amino alcohols is a significant area of research. diva-portal.org One of the most direct methods for the enantioselective synthesis of β-amino alcohols is the Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org However, other approaches involve the highly diastereoselective addition of metalloenamines, derived from N-sulfinyl imines, to aldehydes. nih.gov The subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine products can yield both syn- and anti-1,3-amino alcohol derivatives with very high diastereomeric ratios. nih.gov

Chiral amino alcohol derivatives are pivotal in these transformations, acting as catalysts or key intermediates. lookchem.com For example, a one-pot tandem process involving an aza-Michael addition followed by a ruthenium-catalyzed asymmetric transfer hydrogenation can produce chiral γ-secondary amino alcohols in high yields and with high enantioselectivity. organic-chemistry.org While direct catalysis by this compound itself in all these varied amino alcohol syntheses is not always specified, the principles of asymmetric induction using chiral amino alcohols are well-established, and derivatives of this compound fit within this class of influential molecules. diva-portal.orglookchem.comresearchgate.net

The following table highlights methods for the asymmetric synthesis of amino alcohols where chiral catalysts play a key role.

| Synthesis Method | Catalyst/Reagent Type | Product Type | Stereochemical Outcome |

| Metalloenamine Addition | N-Sulfinyl Imine Derivatives | syn- and anti-1,3-Amino Alcohols | High Diastereoselectivity. nih.gov |

| Aza-Michael/Asymmetric Transfer Hydrogenation | Ruthenium Catalysts | Chiral γ-Secondary Amino Alcohols | High Enantioselectivity. organic-chemistry.org |

| Intramolecular C-H Amination | Rhodium Catalysts | 1,3-Amino Alcohols | Selective Ring Formation. organic-chemistry.org |

Enantiomerically Enriched Compound Synthesis

Ligand Precursor Development for Metal-Catalyzed Reactions

Beyond its direct use as an organocatalyst, this compound serves as a foundational building block for synthesizing more complex chiral ligands. These ligands are then coordinated to metal centers to create highly effective catalysts for a variety of organic transformations. The design of such ligands is central to advancing transition metal-catalyzed asymmetric reactions. nih.gov

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of carbon-carbon double bonds. The development of this field has been heavily reliant on the design of well-defined metal carbene catalysts, particularly those based on ruthenium and molybdenum. princeton.edu The performance of these catalysts is critically dependent on the ligands attached to the metal center. princeton.edu While the most common ligands are N-heterocyclic carbenes (NHCs), there is continuous development of new ligand architectures to improve catalyst stability, activity, and selectivity (e.g., Z-selectivity). ximo-inc.com

Pyrrolidine-based structures can be incorporated into the ligand sphere of metathesis catalysts. For example, Schrock and Hoveyda developed stereogenic-at-Mo monoaryloxide-pyrrolide (MAP) systems for Z-selective olefin metathesis. ximo-inc.com Although direct use of this compound is not explicitly detailed in the provided search results for major, well-known systems like Grubbs or Schrock catalysts, the synthesis of diverse pyrrolidine-based fragments is a key strategy for creating new ligands. nih.gov Metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, for instance, provides a general route to diversely functionalized homochiral pyrrolidines that can serve as ligand precursors. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. rsc.orgsigmaaldrich.com The efficacy of these reactions often depends on the use of stable, well-defined palladium(II) precatalysts that readily generate the active Pd(0) species. nih.gov The ligands associated with these precatalysts are crucial for their stability and reactivity. rsc.org Bulky, electron-rich phosphine (B1218219) ligands, often based on a biaryl scaffold, are widely used. sigmaaldrich.com

This compound can serve as a precursor to chiral ligands for such reactions. The synthesis of chiral pyrrolidines is a significant focus for creating new ligands for asymmetric catalysis. nih.govorganic-chemistry.org For example, palladium-catalyzed enantioselective carboamination of unactivated enynes has been achieved using tailored chiral phosphoramidite (B1245037) ligands derived from 1,1'-binaphthol (BINOL). nih.gov While not directly starting from this compound, this illustrates the principle of using chiral building blocks to construct ligands that fine-tune the enantioselectivity of a reaction. nih.gov The development of new palladium precatalysts often involves exploring different ligand scaffolds to improve stability and performance in various C-C and C-N cross-coupling reactions. rsc.org

The table below summarizes different generations of Buchwald precatalysts, which are prominent in cross-coupling reactions and highlight the importance of the ligand sphere.

| Precatalyst Generation | Ligand Scaffold Basis | Key Features & Improvements |

| First Generation (G1) | 2-phenylethan-1-amine | Air and moisture stable; solid phase stability. sigmaaldrich.com |

| Second Generation (G2) | 2-aminobiphenyl | Improved reactivity with weaker bases; lower activation temperatures. sigmaaldrich.com |

| Third Generation (G3) | 2-aminobiphenyl with mesylate | Enhanced solubility and stability; accommodates bulkier ligands. sigmaaldrich.com |

Polyurethane (PU) materials, including flexible and rigid foams, are produced through the reaction of a polyisocyanate with a polyol. google.coml-i.co.uk This reaction is typically accelerated by catalysts, with amine catalysts being particularly important for controlling the blowing and gelling reactions. google.commdpi.com

This compound is explicitly identified as a pyrrolidine-based catalyst for use in the production of polyurethane foams and other PU materials. google.com These catalysts are included in polyurethane formulations along with the isocyanate and polyol components to catalyze the formation of the polymer network. google.com A patent for this application lists pyrrolidine (B122466) propanol (B110389) among several effective pyrrolidine-based catalyst compounds. google.com The choice of catalyst in PU formulations is critical as it can influence not only the reaction rate but also the final mechanical properties of the material, especially in formulations containing fillers. rsc.org Computational studies on urethane (B1682113) formation confirm that nitrogen-containing catalysts significantly lower the activation energy of the reaction. mdpi.com

Biological and Pharmaceutical Research on 1 Pyrrolidinepropanol and Its Derivatives

Utility in Pharmaceutical Compound Development

The structural features of 1-Pyrrolidinepropanol and its derivatives make them valuable building blocks in the synthesis of new pharmaceutical agents. smolecule.com Their versatility allows for the creation of complex molecules with a wide range of biological activities. smolecule.com

Intermediates in Drug Candidate Synthesis

This compound and its derivatives are frequently employed as intermediates in the synthesis of various pharmaceutical compounds. smolecule.comontosight.ai For instance, this compound, 3-(o-methoxyphenoxy)-, benzoate (B1203000) (ester), oxalate (B1200264) (1:1) is synthesized through a multi-step process and may serve as an intermediate in the development of new drugs. ontosight.ai The synthesis involves the reaction of 3-(o-methoxyphenoxy)-1-pyrrolidinepropanol with benzoic acid, followed by a reaction with oxalic acid to form the oxalate salt. ontosight.ai Similarly, 2-Pyrrolidinepropanol, 1-methyl- is recognized as an intermediate in the synthesis of various pharmaceutical agents. smolecule.com

The chemical reactivity of these compounds, attributed to the hydroxyl (-OH) group and the nitrogen atom in the pyrrolidine (B122466) ring, allows for various synthetic modifications. smolecule.com These reactions include nucleophilic substitution, oxidation, and condensation, demonstrating their versatility in constructing more complex molecules. smolecule.com

Chiral Scaffolds for Biologically Active Molecules

The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a multitude of stereoisomers. nih.gov This chirality is a crucial feature, as different enantiomers of a molecule can exhibit dramatically different biological activities. theanalyticalscientist.com Consequently, pyrrolidine derivatives, such as this compound, are highly valued as chiral scaffolds in drug discovery. smolecule.comresearchgate.net

The use of chiral scaffolds allows for the exploration of the three-dimensional pharmacophore space, which can lead to improved potency and selectivity of drug candidates. bldpharm.comresearchgate.net For example, (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol is utilized in the synthesis of various pharmaceuticals due to its chiral nature and its ability to influence biological activity. smolecule.com It also serves as an effective chiral catalyst in organic reactions, facilitating the production of enantiomerically enriched compounds. smolecule.com The ability to control the stereochemistry of a reaction is vital for developing new pharmaceuticals. smolecule.com

The introduction of a bicyclic pyrrolidine scaffold has been shown to significantly improve binding affinity in drug candidates, as seen in the development of the NS3-4A inhibitor, telaprevir. bldpharm.com This highlights the importance of the three-dimensional structure conferred by the pyrrolidine ring in optimizing drug-receptor interactions. bldpharm.com

Pharmacological and Bioactivity Profiling

Derivatives of this compound have been investigated for a wide range of pharmacological activities, demonstrating their potential in treating various diseases. ontosight.ai

Modulation of Biological Targets and Signaling Pathways

Pyrrolidine derivatives have the ability to interact with specific biological targets, thereby modulating their activity and influencing signaling pathways. ontosight.aismolecule.com For example, research on (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol indicates it may act as a selective modulator for receptors involved in neurological processes. smolecule.com Its unique structure facilitates specific binding interactions with biological macromolecules like G-protein coupled receptors, which could have therapeutic implications for neurological disorders. smolecule.com

Derivatives of 2-Pyrrolidinepropanol, 1-methyl- have been explored for their potential to modulate receptor activity, which could be beneficial in treating conditions like Parkinson's disease. smolecule.com These compounds may interact with specific receptors or enzymes, influencing biological processes such as neurotransmission. smolecule.com

Analgesic and Anti-inflammatory Potential

Several pyrrolidine derivatives have demonstrated significant analgesic and anti-inflammatory properties. ontosight.ai One such derivative, RS-37619, which is (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid, has shown potent analgesic activity in various animal models of inflammation-induced pain. nih.gov It was found to be significantly more potent than aspirin (B1665792) in inhibiting phenylquinone-induced writhing in mice and rats. nih.gov

Furthermore, RS-37619 displayed strong anti-inflammatory effects in models of both acute and chronic inflammation. nih.gov It was effective in reducing carrageenan-induced paw edema and preventing the development of adjuvant-induced arthritis in rats. nih.gov The compound is believed to exert its effects through a mechanism distinct from centrally acting or morphine-like agents. nih.gov

| Compound | Analgesic Activity (Comparison) | Anti-inflammatory Activity (Comparison) |

| RS-37619 | 350x aspirin (mouse writhing) | 36x phenylbutazone (B1037) (carrageenan edema) |

| 180x aspirin (rat writhing) | ≤ 1x indomethacin (B1671933) (cotton pellet granuloma) | |

| ~800x aspirin (adjuvant-inflamed paw) | ~2x naproxen (B1676952) (adjuvant arthritis) | |

| 3-10x naproxen (yeast-inflamed paw) |

Antimicrobial Efficacy and Mechanisms

Pyrrolidine derivatives have also been recognized for their antimicrobial and antifungal properties. d-nb.infoontosight.ai The incorporation of heterocyclic groups like pyrrolidine into organic molecules has been shown to enhance their antimicrobial potential. researchgate.net

Studies have shown that certain pyrrolidine derivatives are active against a range of bacteria and fungi. researchgate.net For instance, newly synthesized pyrrolidine derivatives have exhibited inhibitory activity against E. coli, S. aureus, B. subtilis, and P. aeruginosa, as well as the fungi C. albicans and S. cerevisiae. researchgate.net The mechanism of action for some derivatives involves attacking the bacterial cell membranes, leading to cell death. mdpi.com

A novel synthesized pyrrolizidine (B1209537) alkaloid, PA-1, demonstrated strong antibacterial activity, particularly against S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. mdpi.com Another study on indole (B1671886) derivatives containing a 1,2,4-triazole (B32235) moiety, which can be linked to a pyrrolidine structure, showed excellent antifungal activities against Candida albicans and C. krusei. turkjps.org

The antimicrobial activity of piperidin-4-one derivatives, which share structural similarities with pyrrolidine compounds, has also been investigated. biomedpharmajournal.org Thiosemicarbazone derivatives of these compounds showed significant antifungal activity. biomedpharmajournal.org

| Derivative Class | Target Microorganisms | Noted Activity |

| Pyrrolidine Derivatives | E. coli, S. aureus, B. subtilis, P. aeruginosa, C. albicans, S. cerevisiae | Maximum inhibitory activity observed for specific derivatives against different strains. researchgate.net |

| Pyrrolizidine Alkaloid (PA-1) | S. aureus, E. coli | Strong antibacterial activity with low MIC values. mdpi.com |

| Indole-Triazole Derivatives | Candida albicans, C. krusei | Excellent antifungal activity with low MIC values. turkjps.org |

| Piperidin-4-one Thiosemicarbazone Derivatives | Various fungi | Significant antifungal activity. biomedpharmajournal.org |

Neuropharmacological Investigations

Derivatives of this compound have been a subject of significant neuropharmacological research due to their structural similarities to biologically active compounds and their ability to interact with various neurological targets. smolecule.com Investigations reveal that the core structure, featuring a pyrrolidine ring connected to a propanol (B110389) chain, serves as a versatile scaffold for developing agents that can modulate neurotransmission and other critical neural pathways. smolecule.com The presence of the pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is crucial for these interactions. ontosight.ai

Research has shown that these compounds can interact with specific biological receptors and enzymes, thereby influencing neurological processes. smolecule.comsmolecule.com For instance, certain derivatives are explored for their potential to modulate G-protein coupled receptors, which are implicated in a wide range of neurological functions and disorders. smolecule.com The structural characteristics of these molecules, including the presence of hydroxyl and amino groups, facilitate binding to macromolecules within the central nervous system, potentially altering signaling pathways. smolecule.com The pyrrolidone family of chemicals, which are structurally related, has been studied for neuroprotective and nootropic (cognition-enhancing) effects. nih.gov

Antimuscarinic and N-methyl-D-aspartate Antagonistic Activities (e.g., Procyclidine)

A prominent derivative of this compound, procyclidine (B1679153), exemplifies the neuropharmacological potential of this chemical class. Procyclidine is recognized as a muscarinic receptor antagonist with an atropine-like action. drugbank.com It primarily acts by blocking central cholinergic receptors, particularly the M1, M2, and M4 subtypes, with a notable selectivity for M1 receptors which are abundant in the brain. drugbank.com This anticholinergic activity is central to its use in managing symptomatic Parkinsonism and drug-induced extrapyramidal symptoms by helping to balance cholinergic and dopaminergic activity in the basal ganglia. drugbank.com

In addition to its well-established antimuscarinic properties, procyclidine also exhibits antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor. researchgate.netmedchemexpress.com This dual activity is significant, as NMDA receptors are crucial for excitatory synaptic transmission and plasticity in the brain. researchgate.net The ability of procyclidine to inhibit the phencyclidine site at the NMDA receptor contributes to its complex pharmacological profile. researchgate.net This NMDA antagonism has been investigated in the context of its effects on various neurological and psychiatric conditions. medchemexpress.com

| Receptor Target | Activity | Relevancy | Source |

|---|---|---|---|

| Muscarinic Receptors (M1, M2, M4) | Antagonist | Blocks central cholinergic receptors, balancing neurotransmitter activity. | drugbank.com |

| N-methyl-D-aspartate (NMDA) Receptor | Antagonist | Inhibits excitatory neurotransmission, contributing to its overall neuropharmacological effects. | researchgate.netmedchemexpress.com |

| Nicotinic Cholinergic Receptors | Antagonist | Displays antagonist actions in animal models, further adding to its cholinergic system modulation. |

Implications in Neurological Disorder Research

The unique pharmacological profiles of this compound derivatives have positioned them as valuable tools and potential therapeutic leads in neurological disorder research. ontosight.ai The pyrrolidine scaffold is a key feature in compounds explored for conditions like Parkinson's disease, epilepsy, and schizophrenia. smolecule.comnih.govmedchemexpress.com

Procyclidine, with its dual antimuscarinic and NMDA antagonist actions, is used in studies of Parkinson's disease and in managing extrapyramidal symptoms that arise from antipsychotic medications. drugbank.commedchemexpress.com Research has also explored its use in the context of seizure prevention, such as in soman-induced epilepsy. medchemexpress.com The investigation of sulfonyl-pyrrolidine derivatives has also been patented for their potential utility in treating neurological disorders. google.com The broader class of pyrrolidone chemicals has been researched for neuroprotection following stroke and for their antiepileptic properties. nih.gov These applications underscore the importance of the this compound framework in developing novel agents for complex neurological diseases. ontosight.aismolecule.com

Structure-Activity Relationship (SAR) Elucidation

Stereochemical Influence on Biological Profile

Stereochemistry plays a critical role in the biological activity of this compound derivatives. The chiral nature of these compounds means that different stereoisomers can exhibit vastly different pharmacological profiles and potencies. smolecule.com For example, the specific three-dimensional arrangement of substituents around the chiral centers in (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol is crucial for its interaction with biological targets. smolecule.com

This stereochemical specificity is fundamental in medicinal chemistry, as it dictates how the molecule fits into the binding site of a receptor or enzyme. The effectiveness of a compound as a chiral catalyst in asymmetric synthesis, a process vital for producing enantiomerically pure pharmaceuticals, also hinges on its specific stereochemistry. smolecule.com Research has shown that controlling the formation of a specific mirror image (enantiomer) of a molecule can be essential for developing new drugs with improved efficacy. smolecule.com

Conformational Effects on Receptor Binding

The conformation of the pyrrolidine ring and the attached propanol side chain significantly influences how these molecules bind to their biological targets. beilstein-journals.org The five-membered pyrrolidine ring is not planar and can adopt various "puckered" conformations. The specific conformation predetermines the spatial orientation of the substituents, which in turn affects the molecule's ability to fit into a receptor's active site. beilstein-journals.orgresearchgate.net

Molecular modeling and NMR studies have shown that modifications to the pyrrolidine ring, such as alkylation or acylation of the nitrogen atom, can tune the ring's conformational preferences. beilstein-journals.org This ability to control the conformation is essential for designing molecules that can selectively bind to a specific enzyme or receptor. beilstein-journals.org For instance, the relative configuration (cis or trans) of substituents on the pyrrolidine ring can shift the conformational equilibrium, which is a key factor in predicting and understanding the biological properties of these nucleotide analogs. beilstein-journals.org The interaction of certain pyrrolidone derivatives with lipid membranes, a process influenced by molecular conformation, is also a key aspect of their biological activity. nih.gov

Impact of Substituent Variation on Bioactivity

Varying the substituents on the this compound scaffold is a primary strategy for modifying its bioactivity. The addition, removal, or alteration of functional groups can profoundly impact a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. ontosight.aismolecule.com

For example, the presence and position of phenyl groups, as seen in procyclidine (α,α-diphenyl-1-pyrrolidinepropanol), are critical for its antimuscarinic activity. ontosight.ai Similarly, introducing a cyclohexyl group can alter the compound's properties. researchgate.net The nature of the substituent also affects physicochemical characteristics like lipophilicity, which influences how the molecule crosses biological membranes, such as the blood-brain barrier. smolecule.com Studies on related chemical structures have shown that electron-withdrawing or electron-donating substituents can significantly alter electronic properties and, consequently, the biological activity and photosensitizing capabilities of a compound. rsc.orgrsc.org This principle of substituent variation allows medicinal chemists to fine-tune the activity of the this compound core structure to achieve a desired therapeutic effect. smolecule.com

| Structural Feature | Example Variation | Impact on Bioactivity | Source |

|---|---|---|---|

| Stereochemistry | (R)- vs. (S)-enantiomer | Affects binding affinity and pharmacological specificity. | smolecule.com |

| Ring Conformation | Cis/trans isomers on the pyrrolidine ring | Shifts conformational equilibrium, altering receptor fit and biological properties. | beilstein-journals.org |

| Substituents on Propanol Chain | Addition of phenyl or cyclohexyl groups | Enhances or modifies receptor antagonism (e.g., antimuscarinic activity). | ontosight.airesearchgate.net |

| Substituents on Pyrrolidine Ring | Alkylation/acylation of the nitrogen atom | Tunes ring conformation and can alter lipophilicity and target interaction. | smolecule.combeilstein-journals.org |

Mechanistic and Interaction Studies of 1 Pyrrolidinepropanol

Ligand-Receptor Binding and Interaction Analysis

Derivatives of 1-pyrrolidinepropanol have been investigated for their ability to bind to and modulate various biological receptors. These studies are crucial for understanding their pharmacological profiles. The primary derivative discussed is procyclidine (B1679153), which is chemically α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol.

The binding affinity of this compound derivatives to specific receptors is a key measure of their potency. Procyclidine and its enantiomers have shown significant affinity for muscarinic acetylcholine (B1216132) receptors. In studies using rat brain, the half-maximal inhibitory concentration (IC50) for procyclidine at muscarinic receptors was determined to be 0.070 µM. ualberta.ca

Binding affinity is often stereoselective, meaning the different spatial arrangements (enantiomers) of a molecule can have vastly different binding strengths. For procyclidine, the (R)-enantiomer possesses a significantly greater affinity for muscarinic receptors than the (S)-enantiomer. ualberta.ca Specifically, (S)-Procyclidine shows a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors compared to (R)-Procyclidine. nih.gov This highlights the importance of the three-dimensional structure of the ligand for a precise fit into the receptor's binding site. nih.gov

Another derivative, 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), has been identified as a modulator of the cannabinoid CB1 receptor. Its potency has been quantified by its ability to inhibit the action of known CB1 agonists. The IC50 values for PSNCBAM-1 were 45 nM for the inhibition of the agonist CP 55,940 and 209 nM for the inhibition of the agonist WIN 55,212-2.

Table 1: Binding Affinities of this compound Derivatives

| Compound | Receptor | Target Species | Measurement | Value |

|---|---|---|---|---|

| Procyclidine | Muscarinic | Rat Brain | IC50 | 0.070 µM ualberta.ca |

| (R)-Procyclidine vs (S)-Procyclidine | Muscarinic M1/M4 | - | Relative Affinity | (R)-form is 130x higher nih.gov |

| (R)-Procyclidine vs (S)-Procyclidine | Muscarinic M2 | - | Relative Affinity | (R)-form is 40x higher nih.gov |

| PSNCBAM-1 | Cannabinoid CB1 | - | IC50 (vs CP 55,940) | 45 nM |

| PSNCBAM-1 | Cannabinoid CB1 | - | IC50 (vs WIN 55,212-2) | 209 nM |

Beyond simply binding, these compounds modulate the function of the receptor. Procyclidine acts as a muscarinic antagonist, meaning it binds to muscarinic acetylcholine receptors and blocks the activity of the endogenous neurotransmitter, acetylcholine. gpatindia.comncats.io It selectively blocks M1, M2, and M4 receptor subtypes, which helps to rebalance (B12800153) cholinergic and dopaminergic activity in the brain. smolecule.comdrugbank.com This antagonistic action is the basis for its use in conditions like Parkinsonism. drugbank.com

In contrast, PSNCBAM-1 functions as a negative allosteric modulator (NAM) at the cannabinoid CB1 receptor. researchgate.net Unlike a direct antagonist that competes for the same binding site as the natural ligand, an allosteric modulator binds to a different site on the receptor. researchgate.net As a NAM, PSNCBAM-1 reduces the efficacy of CB1 receptor agonists, effectively inhibiting the receptor's signaling cascade. researchgate.netresearchgate.net Interestingly, while it inhibits the receptor's functional response, it can paradoxically enhance the binding affinity of the primary agonist. researchgate.net

Quantitative Binding Affinity Determination

Enzyme Inhibition Kinetics and Pathways

The pyrrolidine (B122466) scaffold is a key structural feature in the design of enzyme inhibitors. A series of pyrrolidine derivatives have been specifically developed and evaluated as inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein, an important anti-apoptotic target in cancer therapy. nih.govnih.gov

Initial studies led to the development of compound 21 , which exhibited an inhibitory constant (K_i) of 0.53 µM against the Mcl-1 protein. nih.gov Subsequent research, which involved further modification of the amino acid side chains of the pyrrolidine-based structure, yielded more potent inhibitors. nih.gov Among these, compound 18 displayed a significantly improved K_i of 0.077 µM, demonstrating a stronger inhibitory activity towards Mcl-1 compared to the positive control, Gossypol (K_i = 0.18 µM). nih.gov The kinetic data from these studies demonstrate how targeted chemical modifications to the core this compound structure can lead to highly potent and specific enzyme inhibitors.

Table 2: Inhibition of Mcl-1 Protein by Pyrrolidine Derivatives

| Compound | Target | Measurement | Value |

|---|---|---|---|

| Compound 21 | Mcl-1 Protein | K_i | 0.53 µM nih.gov |

| Compound 18 | Mcl-1 Protein | K_i | 0.077 µM nih.gov |

| Gossypol (Control) | Mcl-1 Protein | K_i | 0.18 µM nih.gov |

Reaction Mechanism Investigations

The chemical synthesis of this compound derivatives, particularly procyclidine, provides insight into reaction mechanisms involving the core structure. While detailed kinetic studies of these reactions are not extensively published, the established synthetic routes reveal key steps and intermediates.

The most common synthesis of procyclidine involves a multi-step process. wikipedia.org One established pathway begins with a Mannich condensation reaction involving acetophenone, formaldehyde, and pyrrolidine. youtube.com This reaction forms the key intermediate, 3-(1-pyrrolidino)propiophenone. smolecule.comyoutube.com The next step is a Grignard reaction, where this intermediate reacts with a Grignard reagent, such as phenylmagnesium bromide. smolecule.comyoutube.com This is followed by hydrolysis to yield the final procyclidine base, which can then be converted to its hydrochloride salt. smolecule.comyoutube.com Another synthetic variation involves the catalytic hydrogenation of the carbinol formed after the Grignard reaction. wikipedia.org Although the sequence of these reactions is well-defined, quantitative kinetic parameters like reaction rates and orders for each step are not widely reported.

The synthetic pathways for procyclidine clearly identify crucial reaction intermediates. As mentioned, 3-(1-pyrrolidino)propiophenone is the primary intermediate formed during the Mannich reaction. smolecule.comwikipedia.orgyoutube.com An alternative synthetic route utilizes cyclohexyl phenyl ketone , which, after a Reformatsky reaction and subsequent reduction, forms the intermediate 1-cyclohexyl-1-phenylpropane-1,3-diol . wikipedia.org This diol is then further processed to introduce the pyrrolidine group, completing the synthesis of procyclidine. wikipedia.org These identified intermediates are critical for understanding the step-wise construction of the final complex molecule from simpler precursors.

Kinetic Analysis of Reaction Progress

Dual Inhibition Mechanisms

Based on a comprehensive review of scientific literature, there are no specific mechanistic or interaction studies detailing the dual inhibition mechanisms of the chemical compound This compound .

Research has primarily focused on more complex derivatives of this compound, rather than the parent compound itself. For instance, a derivative known as α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol (Procyclidine) has been investigated for its potential as a dual inhibitor. plos.orgresearchgate.net Molecular docking studies have suggested that this derivative exhibits dual inhibitory activity by targeting both Acetohydroxyacid Synthase (AHAS) and Sortase A (SA). plos.org A dual inhibitor is characterized by a ligand that demonstrates a more negative binding affinity for two distinct targets. plos.orgresearchgate.net However, these findings are specific to the complex derivative and cannot be attributed to the basic structure of this compound.

Due to the absence of direct research on the dual inhibitory properties of this compound, no data tables or detailed research findings on its specific dual inhibition mechanisms can be provided at this time.

Computational and Theoretical Investigations of 1 Pyrrolidinepropanol

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential leads. researchgate.netnih.gov

While specific molecular docking studies focusing solely on 1-Pyrrolidinepropanol are not extensively detailed in available literature, research on its derivatives provides significant insights. A notable derivative, α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol, has been the subject of such investigations. In a study exploring the antimicrobial potential of compounds from Pandanus amaryllifolius Roxb., this derivative was identified and subjected to molecular docking simulations against microbial protein targets. nih.govresearchgate.net The simulations aimed to predict how the compound would bind to and potentially inhibit key enzymes in pathogens like Candida albicans and Staphylococcus aureus. researchgate.netplos.org

The targets in these studies included Acetohydroxyacid Synthase (AHAS) from Candida albicans and Sortase A (SA) from Staphylococcus aureus. researchgate.netplos.org The docking procedure predicts the three-dimensional structure of the ligand-protein complex, revealing the specific binding pocket and the pose of the ligand within it. diphyx.comresearchgate.net Such predictions are the first step in understanding the potential mechanism of action at a molecular level. nih.gov For instance, studies on other pyrrolidinone derivatives have successfully used molecular docking to understand interactions with targets like Deoxyribonuclease I (DNase I) and acetylcholinesterase (AChE). bg.ac.rsnih.gov

In Silico Binding Affinity and Interaction Prediction

Following the prediction of a ligand-target complex, computational methods are used to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. plos.org This is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more stable interaction. researchgate.netmdpi.com

In silico studies on α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol have predicted its binding affinities against microbial enzymes. The compound showed a notable binding affinity for both Acetohydroxyacid Synthase (AHAS) and Sortase A (SA), with a calculated binding energy of -7.3 kcal/mol for both targets. researchgate.net This suggests a potentially strong and stable interaction with these microbial proteins. The research highlighted that this compound could act as a dual inhibitor, given its comparable binding affinity for two different targets. plos.orgresearchgate.netplos.org

Beyond a simple energy score, these simulations also predict the specific types of non-covalent interactions that stabilize the ligand-protein complex. For α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol, the predicted interactions included van der Waals forces, hydrogen bonds, and Pi/alkyl interactions. researchgate.netplos.org The analysis of these molecular interactions is crucial as they determine the specificity and strength of the binding, which in turn can trigger an inhibitory response on the target protein. researchgate.net

Table 1: Predicted Binding Affinities of α-Cyclohexyl-α-phenyl-1-pyrrolidinepropanol

| Target Protein | Source Organism | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Acetohydroxyacid Synthase (AHAS) | Candida albicans | -7.3 | researchgate.net |

| Sortase A (SA) | Staphylococcus aureus | -7.3 | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. arabjchem.orgscirp.org These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, which governs its structure, stability, and chemical reactivity. ias.ac.in

For molecules in the pyrrolidinone family, DFT calculations have been used to compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. arabjchem.org Such calculations provide a fundamental understanding of how a molecule like this compound might behave in chemical reactions.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from a molecule's structure that quantifies the surface area contributed by polar atoms (typically oxygen and nitrogen). It is a valuable parameter for predicting the transport properties of drug candidates, such as their ability to permeate cell membranes. For this compound, the computed TPSA is 23.5 Ų. nih.gov This relatively low value suggests good potential for membrane permeability.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in pharmacology, influencing absorption, distribution, metabolism, and excretion (ADME). sailife.comnih.gov It is commonly quantified by the partition coefficient (P), expressed as its logarithm (LogP), which measures the ratio of a compound's concentration in an organic solvent (like octanol) to its concentration in an aqueous phase. acdlabs.compg.edu.pl

Table 2: Computed Physicochemical Properties of this compound

| Property | Computed Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 23.5 Ų | nih.gov |

| XLogP3-AA | 0.4 | nih.gov |

Topological Polar Surface Area (TPSA) Calculations

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the system. youtube.com This process, known as conformational sampling, is crucial for understanding how a flexible molecule like this compound might adapt its shape to fit a binding site or how a ligand-protein complex behaves in a physiological environment. nih.govrsc.orgdiva-portal.org

MD simulations have been applied to study the complexes of pyrrolidinone derivatives with their protein targets. bg.ac.rsnih.gov For example, after docking pyrrolidin-2-one derivatives to acetylcholinesterase, 100-nanosecond MD simulations were performed to assess the stability of the predicted binding poses. nih.gov Such simulations can reveal whether the key interactions observed in the static dock are maintained over time, thus validating the docking results and providing a more realistic model of the binding event. bg.ac.rs This approach allows researchers to sample a wide range of molecular conformations and identify the most stable and biologically relevant ones. rsc.org Studies on pyrrolidinium-based ionic liquids have also used MD to investigate their structural organization and dynamics at interfaces, demonstrating the versatility of this technique for molecules containing the pyrrolidine (B122466) ring. rsc.org

Advanced Analytical Techniques for 1 Pyrrolidinepropanol Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure and properties of 1-Pyrrolidinepropanol. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Complex Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. libretexts.org By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed. preprints.org The chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum provide a unique fingerprint of the molecule. youtube.com

In the context of this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments. For instance, the protons on the pyrrolidine (B122466) ring would exhibit distinct signals from those on the propanol (B110389) chain. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. preprints.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further elucidate the connectivity between protons and carbons, confirming the structural assignment. preprints.org

NMR is also a powerful tool for studying the formation of complexes involving this compound. eurolab-d.de When this compound interacts with other molecules or metal ions, changes in the NMR spectrum, such as shifts in resonance frequencies, can be observed. researchgate.net These changes provide valuable insights into the nature of the interaction, the stoichiometry of the complex, and the specific atoms involved in the binding. researchgate.net For example, the formation of a complex can be monitored by titrating a solution of this compound with a binding partner and observing the systematic changes in the chemical shifts of the protons and carbons. researchgate.net

Table 1: Representative NMR Data for this compound (Illustrative)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Hα (next to N) | ~2.5 (multiplet) | ~54 |

| Hβ (in ring) | ~1.8 (multiplet) | ~23 |

| Hγ (in chain) | ~1.6 (multiplet) | ~30 |

| Hδ (next to O) | ~3.6 (triplet) | ~60 |

| OH | Variable | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of this compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). slideshare.net The resulting mass spectrum displays the relative abundance of different ions, providing a molecular fingerprint of the compound. scienceready.com.au

The molecular ion peak (M+) in the mass spectrum corresponds to the intact this compound molecule that has lost one electron, and its m/z value directly gives the molecular weight of the compound. For this compound (C₇H₁₅NO), the expected molecular weight is approximately 129.20 g/mol . nih.gov

In addition to the molecular ion, the mass spectrum of this compound will show a series of fragment ions. scienceready.com.au These fragments are formed when the molecular ion breaks apart in a predictable manner. slideshare.net The analysis of these fragmentation patterns provides valuable information about the compound's structure. scienceready.com.au For example, the cleavage of the bond between the pyrrolidine ring and the propanol chain would result in characteristic fragment ions. The presence of nitrogen can sometimes be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis. chromatographyonline.comphytopharmajournal.com

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z Value | Possible Fragment Structure |

| 129 | [C₇H₁₅NO]⁺ (Molecular Ion) |

| 112 | [C₇H₁₂N]⁺ (Loss of OH) |

| 84 | [C₅H₁₀N]⁺ (Pyrrolidine ring with a side chain) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. mtoz-biolabs.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. mtoz-biolabs.com

For the purity assessment of this compound, a reversed-phase HPLC method is often employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. sielc.com The compound is detected as it elutes from the column, typically by a UV detector, and the retention time is a characteristic property for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. mtoz-biolabs.com By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be accurately calculated. chemrevlett.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedpharmajournal.org It is an ideal method for the analysis of complex mixtures containing volatile compounds like this compound. researchgate.net

In a GC-MS system, the sample is first injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). phytopharmajournal.com The components of the mixture are separated based on their different boiling points and affinities for the stationary phase. orslabs.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. orslabs.com

This technique allows for both the qualitative and quantitative analysis of this compound in a mixture. The retention time from the GC provides a preliminary identification, while the mass spectrum provides definitive structural information and confirmation. phytopharmajournal.com This makes GC-MS an invaluable tool for identifying and quantifying this compound in various matrices, such as in reaction mixtures or environmental samples. chromatographyonline.com

Future Directions and Emerging Research Areas in 1 Pyrrolidinepropanol Chemistry

Rational Design and Synthesis of Next-Generation Derivatives

The rational design and synthesis of new 1-pyrrolidinepropanol derivatives are at the forefront of current research. By strategically modifying the core structure, scientists aim to enhance existing properties and introduce novel functionalities.

A key focus is the development of next-generation derivatives with improved biological activity. For instance, research has been conducted on designing and synthesizing pyrrolidine (B122466) derivatives as potent inhibitors of myeloid cell leukemia sequence 1 (Mcl-1) protein, a potential target for cancer treatment. nih.gov Preliminary studies have shown that some of these compounds exhibit significant inhibitory activity against Mcl-1 and possess antiproliferative effects against certain cancer cell lines. nih.gov

The synthesis of chiral derivatives is another significant area of exploration. Chiral molecules, like many this compound derivatives, can exhibit different biological activities depending on their spatial arrangement. mdpi.com The development of enantiomerically pure fullerene derivatives through catalytic enantioselective 1,3-dipolar cycloadditions represents a novel approach to creating new materials with unique properties. nih.gov

Computational tools are increasingly being integrated into the design process. Molecular docking and dynamics simulations allow researchers to predict the binding affinity and interaction of designed molecules with biological targets, such as enzymes and receptors. researchgate.net This computer-aided approach helps in prioritizing synthetic targets and optimizing molecular structures for desired activities. researchgate.net

Expanding the Scope of Catalytic Applications

The catalytic potential of this compound and its derivatives is a rapidly growing area of investigation. Their ability to act as chiral catalysts is particularly valuable in asymmetric synthesis, where the selective production of one enantiomer of a chiral molecule is crucial.

One notable application is in the enantioselective addition of dialkylzincs to aromatic aldehydes. smolecule.com This reaction, facilitated by chiral this compound derivatives, yields secondary aromatic alcohols with high enantioselectivity. smolecule.com These products are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Researchers are also exploring the use of this compound derivatives in other types of catalytic reactions. For example, they have been investigated as catalysts in enantioselective conjugate addition reactions. smolecule.com The development of novel catalysts based on the this compound framework is an active area of research, with the goal of expanding the range of chemical transformations that can be performed efficiently and selectively.

The table below summarizes some of the catalytic applications of this compound derivatives.

| Catalytic Application | Type of Reaction | Catalyst | Significance |

| Enantioselective Addition | Addition of dialkylzincs to aromatic aldehydes | Chiral this compound derivatives | Production of enantiomerically enriched secondary aromatic alcohols. smolecule.com |

| Enantioselective Conjugate Addition | Conjugate addition reactions | Chiral this compound derivatives | Formation of chiral products with high enantioselectivity. smolecule.com |

| Asymmetric Friedel-Crafts Reactions | Reactions of indoles with various electrophiles | Chiral metal complexes or organocatalysts | Synthesis of functionalized chiral indole (B1671886) derivatives. bohrium.com |

Development of Sustainable and Environmentally Benign Synthetic Pathways

In line with the growing emphasis on green chemistry, researchers are actively seeking to develop sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. This includes the use of greener solvents, the development of catalytic processes that minimize waste, and the exploration of multicomponent reactions.

One approach involves the use of environmentally benign solvents like ethanol (B145695) in synthetic procedures. beilstein-journals.org Additionally, the development of eco-friendly multicomponent reactions, where multiple starting materials react in a single step to form a complex product, is gaining traction. beilstein-journals.org These reactions are often more atom-economical and generate less waste compared to traditional multi-step syntheses.

The use of polymer-supported catalysts is another strategy for promoting sustainability. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing catalyst waste and simplifying product purification. mdpi.com For example, polymer networks containing piperidine (B6355638) have been used as catalysts for the synthesis of curcumin (B1669340) derivatives. mdpi.com

Integration with Advanced Biological Screening Platforms

To accelerate the discovery of new bioactive this compound derivatives, researchers are increasingly integrating their synthesis efforts with advanced biological screening platforms. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against a variety of biological targets.

This integration enables a more efficient discovery pipeline, from initial hit identification to lead optimization. For example, newly synthesized libraries of pyrrolidine derivatives can be screened for their ability to inhibit specific enzymes or modulate the activity of receptors involved in disease processes. nih.gov

The use of sophisticated analytical techniques is also crucial in this process. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are used to characterize the synthesized compounds and to study their interactions with biological macromolecules. nih.gov This detailed structural information is invaluable for understanding structure-activity relationships and for guiding the design of more potent and selective compounds.

The chorioallantoic membrane (CAM) assay is an example of a specialized biological screening platform used to evaluate the anti-angiogenic potential of new compounds. mdpi.com This in vivo assay provides valuable information about a compound's ability to inhibit the formation of new blood vessels, a process that is crucial for tumor growth. mdpi.com

Q & A

Q. How can researchers ensure data integrity when reporting synthetic yields and purity of this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose raw NMR/HPLC files in repositories like Zenodo. mandates dual analyst verification for critical data (e.g., enantiomeric excess) to prevent selective reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.